tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(4-formylphenyl)azetidine-1-carboxylate is a synthetic azetidine derivative featuring a 4-formylphenyl substituent at the 3-position of the azetidine ring and a tert-butoxycarbonyl (Boc) protecting group. The formyl group (-CHO) at the para position of the phenyl ring provides a reactive handle for further functionalization, making this compound valuable in medicinal chemistry and organic synthesis.
Properties
CAS No. |
253801-18-2 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or aziridines.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.
Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
Building Block: tert-Butyl 3-(4-formylphenyl)azetidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The formyl group allows for bioconjugation reactions, enabling the attachment of the compound to biomolecules for research purposes.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of protein function. The azetidine ring may also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes structurally related azetidine derivatives and their distinguishing features:
Reactivity and Functionalization Potential
Formyl Group vs. Nitro/Bromo Groups :
- The formyl group in the target compound facilitates nucleophilic additions (e.g., formation of imines or hydrazones), whereas nitro or bromo substituents are more suited for electrophilic aromatic substitution or cross-coupling reactions .
- Example: The bromo analog (CAS 1203681-52-0) is a key intermediate in Pd-catalyzed couplings, while the formyl derivative is ideal for bioconjugation .
Linker Effects (Ether vs. Thioether vs. Direct C-C) :
- Ether-linked analogs (e.g., CAS 696588-36-0) exhibit higher polarity and solubility in aqueous media compared to thioether or direct C-C-linked derivatives .
- Thioether-containing compounds (e.g., CAS 1820718-53-3) may undergo oxidation to sulfoxides or sulfones, enabling controlled release mechanisms .
Fluorine Substitution :
- The fluoro-substituted analog () shows enhanced metabolic stability due to the electronegative fluorine atom, making it advantageous in drug design .
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